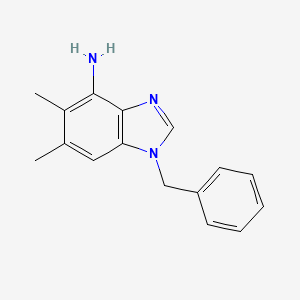

1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole core is prevalent in many biologically active molecules, making it a significant structure in medicinal chemistry .

Méthodes De Préparation

The synthesis of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine typically involves the condensation of o-phenylenediamine with various aldehydes or other carbonyl compounds. One common method includes the reaction of o-phenylenediamine with benzyl chloride and dimethylformamide under reflux conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Antiviral Activity

Benzimidazole derivatives, including 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine, have shown significant antiviral properties against various viral strains:

- HIV : The compound has been synthesized as a potential inhibitor of HIV reverse transcriptase. Studies indicate that certain derivatives exhibit notable antiviral activities with effective concentrations (EC50) ranging from 5.28 to 40 µM against different HIV strains .

- Hepatitis C Virus (HCV) : Research highlights the efficacy of benzimidazole derivatives in inhibiting HCV replication. Compounds have demonstrated low IC50 values, indicating strong antiviral potential .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives have been documented extensively:

- Compounds derived from this class have been shown to inhibit key inflammatory mediators such as COX and LOX enzymes. For instance, one study reported that certain derivatives exhibited up to 97.6% reduction in edema compared to standard anti-inflammatory drugs .

Anticancer Properties

Benzimidazole derivatives are also being investigated for their anticancer potential:

- Recent studies suggest that modifications in the benzimidazole structure can enhance cytotoxicity against various cancer cell lines. Specific compounds have been identified that induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Case Study 1: Antiviral Efficacy Against HIV

A series of synthesized benzimidazole derivatives were evaluated for their ability to inhibit HIV replication. Notably, compounds with specific substitutions at the C-4 position showed enhanced activity against laboratory-adapted strains and primary isolates of HIV .

| Compound | EC50 (µM) | Activity |

|---|---|---|

| Compound A | 15.4 | Moderate |

| Compound B | 5.28 | High |

Case Study 2: Anti-inflammatory Effects

In a comparative study on anti-inflammatory agents, a benzimidazole derivative was found to outperform traditional NSAIDs like diclofenac in reducing inflammation in animal models .

| Compound | Inhibition (%) | Standard Comparison |

|---|---|---|

| Benzimidazole Derivative | 92.7 | Rofecoxib (78.95%) |

| Diclofenac | 69% | - |

Mécanisme D'action

The mechanism of action of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response . By inhibiting mPGES-1, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine can be compared with other benzimidazole derivatives, such as:

5,6-dimethyl-1H-benzimidazole: This compound lacks the benzyl group, which may affect its pharmacological properties.

2-methyl-1H-benzimidazole: This derivative has a methyl group at the 2-position instead of the 5,6-dimethyl substitution, leading to different biological activities.

1H-benzimidazole: The parent compound without any substitutions, which serves as a basis for synthesizing various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Activité Biologique

1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine is a compound that belongs to the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide

- Molecular Formula : C22H19Cl2N3O2S

- Molecular Weight : 460.38 g/mol

- CAS Number : 338410-81-4

Pharmacological Profile

Benzimidazole derivatives have shown a broad spectrum of biological activities. The specific compound under consideration exhibits the following pharmacological effects:

Antitumor Activity

Recent studies have demonstrated that this compound has significant antitumor properties. For instance:

- In vitro studies indicated that this compound can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format used (2D vs. 3D) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

- Testing against Gram-positive and Gram-negative bacteria demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to standard antibiotics .

The biological activity of benzimidazole derivatives is often linked to their ability to interact with cellular targets such as:

- Microtubules : Similar to other benzimidazoles, this compound may disrupt microtubule formation, which is crucial for cell division and function .

Structure-Activity Relationship (SAR)

The effectiveness of benzimidazole derivatives is heavily influenced by their structural components. Modifications at various positions on the benzimidazole ring can enhance biological activity:

- Position 1 and 2 Substituents : Variations in substituents at these positions have been shown to significantly affect the potency against cancer cells and pathogens .

Case Studies

Several studies highlight the potential of this compound:

Study 1: Antitumor Efficacy

A study published in Frontiers in Pharmacology reported that derivatives of benzimidazole exhibit high antitumor activity. The specific analogs tested showed promising results in inhibiting tumor growth in vitro .

Study 2: Antimicrobial Testing

Research conducted on various benzimidazole compounds revealed that those with specific substitutions exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria, supporting the potential utility of this compound .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

1-benzyl-5,6-dimethylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-11-8-14-16(15(17)12(11)2)18-10-19(14)9-13-6-4-3-5-7-13/h3-8,10H,9,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLSNPMJCAOQPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.